molecular formula C21H24N2O4S B2644808 Ethyl (4,5-dimethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)thiophene-3-carbonyl)carbamate CAS No. 896316-12-4

Ethyl (4,5-dimethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)thiophene-3-carbonyl)carbamate

Cat. No.: B2644808
CAS No.: 896316-12-4
M. Wt: 400.49
InChI Key: RVCHPDXCAMQZMT-UHFFFAOYSA-N
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Description

Ethyl (4,5-dimethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)thiophene-3-carbonyl)carbamate is a complex organic compound that features a thiophene ring, a tetrahydronaphthalene moiety, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (4,5-dimethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)thiophene-3-carbonyl)carbamate typically involves multi-step organic reactions. One common approach is the condensation of thiophene derivatives with appropriate amines and carboxylic acids. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize thiophene derivatives .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4,5-dimethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)thiophene-3-carbonyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the naphthalene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under various conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Ethyl (4,5-dimethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)thiophene-3-carbonyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (4,5-dimethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)thiophene-3-carbonyl)carbamate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes. In cancer research, it may exert cytotoxic effects by inducing apoptosis or inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (4,5-dimethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)thiophene-3-carbonyl)carbamate is unique due to its complex structure, which combines a thiophene ring, a tetrahydronaphthalene moiety, and a carbamate group. This structural complexity may confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl N-[4,5-dimethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)thiophene-3-carbonyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S/c1-4-27-21(26)23-19(25)17-12(2)13(3)28-20(17)22-18(24)16-10-9-14-7-5-6-8-15(14)11-16/h9-11H,4-8H2,1-3H3,(H,22,24)(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVCHPDXCAMQZMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC3=C(CCCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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